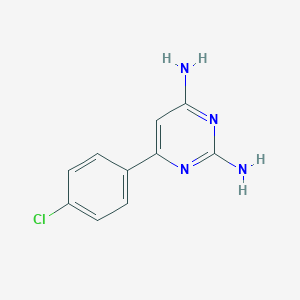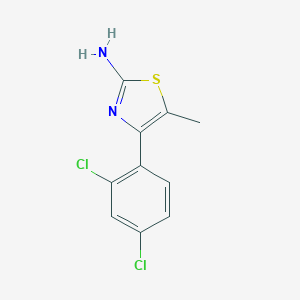
2,3-Dimethylphenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of boronic acid derivatives, including 2,3-Dimethylphenylboronic acid, often involves organometallic reactions where aryl halides are coupled with boronic acids under the influence of a catalyst. For instance, the Suzuki coupling reaction is a prevalent method for synthesizing arylboronic acids, which might be applicable to 2,3-Dimethylphenylboronic acid as well. Additionally, direct borylation of aromatic compounds using borylation agents under specific conditions can also lead to the formation of such compounds.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylphenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring substituted at the 2 and 3 positions by methyl groups. This structure is pivotal for its reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structure of boronic acid derivatives, offering insights into the bond lengths, angles, and overall geometry of the molecule.
Chemical Reactions and Properties
2,3-Dimethylphenylboronic acid participates in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for forming carbon-carbon bonds. Its chemical properties are significantly influenced by the boron atom, which can undergo trigonal planar to tetrahedral transitions upon binding to nucleophiles. This behavior is crucial for its role in dynamic covalent chemistry and the formation of boronate esters.
Physical Properties Analysis
The physical properties of 2,3-Dimethylphenylboronic acid, including melting point, boiling point, and solubility in different solvents, are essential for its handling and application in synthesis. Its stability in the presence of air and moisture, crystalline structure, and phase behavior under various temperatures are also significant characteristics that impact its utility in chemical processes.
Chemical Properties Analysis
Chemically, 2,3-Dimethylphenylboronic acid exhibits typical boronic acid reactivity, such as forming cyclic esters with diols and participating in condensation reactions. Its electron-deficient boron atom makes it a Lewis acid, allowing it to interact with Lewis bases, which is a foundational aspect of its reactivity in organic synthesis. The compound's pKa values and its behavior in different pH environments also dictate its reactivity and compatibility with various reaction conditions.
For detailed studies and further information on 2,3-Dimethylphenylboronic acid, including its synthesis, molecular structure, and properties, the following references provide comprehensive insights:
- Synthesis and characterization of boronic acid derivatives (Pomerantz et al., 2002).
- Studies on the molecular structure and spectroscopic properties of boronic acids (Alver & Parlak, 2010).
- Reaction mechanisms and applications of boronic acid derivatives in organic synthesis (Martins et al., 2016).
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
2,3-Dimethylphenylboronsäure ist ein weißes bis leicht blassgelbes kristallines Pulver . Es hat ein Molekulargewicht von 149.99 und sein IUPAC-Name ist this compound . Der InChI-Schlüssel für diese Verbindung lautet ZYYANAWVBDFAHY-UHFFFAOYSA-N .
Lagerung und Handhabung
Diese Verbindung sollte im Kühlschrank gelagert werden . Es wird bei Raumtemperatur versandt . Die Verbindung ist in Form von Kristallen oder Pulver erhältlich .
Sicherheitshinweise
Die Verbindung trägt ein GHS07-Piktogramm und hat den Signalwort "Warnung"<a aria-label="1: "
Safety and Hazards
2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
2,3-Dimethylphenylboronic acid is primarily used as a reactant in Suzuki coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
In Suzuki coupling reactions, 2,3-Dimethylphenylboronic acid interacts with the palladium catalyst. The boronic acid group in the compound forms a complex with the palladium catalyst, facilitating the transmetalation process . This is a key step in the Suzuki coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dimethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound’s role in this pathway is to provide a stable, readily prepared, and environmentally benign organoboron reagent for the reaction .
Result of Action
The result of 2,3-Dimethylphenylboronic acid’s action in Suzuki coupling reactions is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 2,3-Dimethylphenylboronic acid is influenced by several environmental factors. For instance, the compound’s reactivity in Suzuki coupling reactions can be affected by the presence of a base and the type of solvent used . Additionally, the compound should be stored in a non-combustible environment, as indicated by its safety information .
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183158-34-1 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

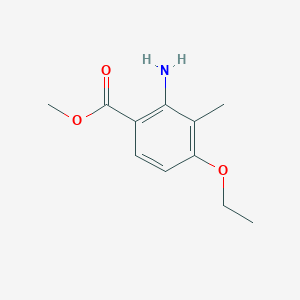
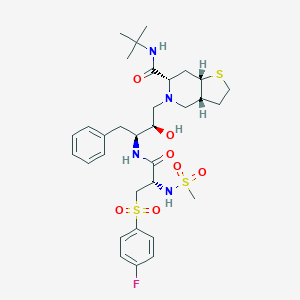
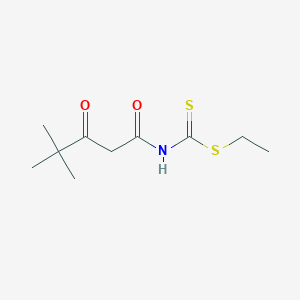
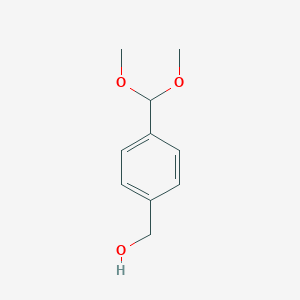
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
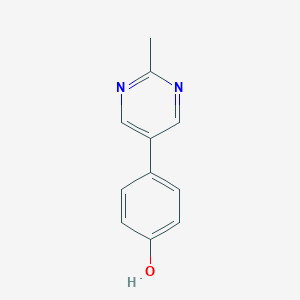
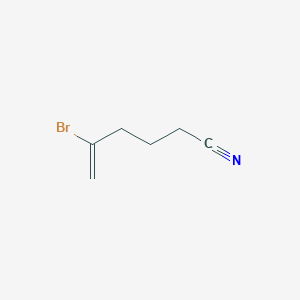

![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)

